molecular formula C20H18N4O2 B3904010 N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide

N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide

Cat. No. B3904010
M. Wt: 346.4 g/mol
InChI Key: ICOJOCRBPKQRQW-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide is its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, its potential toxicity and side effects need to be carefully evaluated.

Future Directions

There are many potential future directions for research on N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide. Some possible areas of focus include:
1. Further studies of its mechanism of action and how it interacts with specific enzymes and signaling pathways.
2. Development of more efficient and cost-effective synthesis methods.
3. Evaluation of its potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease.
4. Investigation of its potential as a drug delivery system for other therapeutic agents.
5. Studies of its pharmacokinetics and pharmacodynamics to better understand its safety and efficacy.
In conclusion, N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide is a small molecule that has shown promise as a therapeutic agent. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and there are many potential future directions for research on this compound.

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-20(16-6-3-5-15(13-16)14-24-12-4-10-22-24)21-11-9-19-23-17-7-1-2-8-18(17)26-19/h1-8,10,12-13H,9,11,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOJOCRBPKQRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCNC(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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